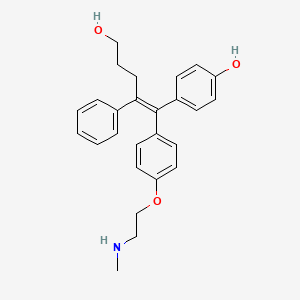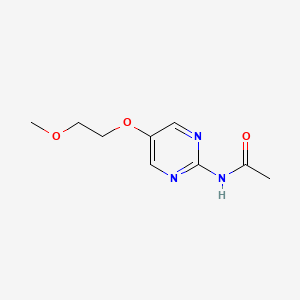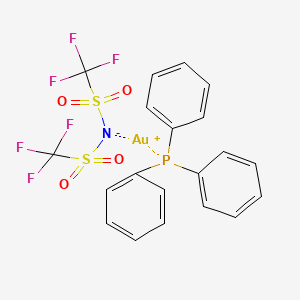
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: is an organometallic compound that combines gold with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(1+) salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is often produced in high purity forms, including submicron and nanopowder forms .
Chemical Reactions Analysis
Types of Reactions: Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The triphenylphosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of gold, while substitution reactions can produce various gold-phosphine complexes .
Scientific Research Applications
Chemistry: In chemistry, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination .
Medicine: The compound’s unique properties make it a candidate for use in targeted drug delivery systems and as a therapeutic agent in oncology .
Industry: In industry, this compound is used in the production of electronic materials, including conductive inks and coatings .
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)triphenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The gold center can coordinate with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
- Triphenylphosphinegold(I) chloride
- Triphenylphosphinegold(I) cyanide
- Triphenylphosphinegold(I) acetate
Comparison: Compared to these similar compounds, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane exhibits unique properties due to the presence of the bis(trifluoromethylsulfonyl)azanide ligand. This ligand enhances the compound’s stability and reactivity, making it more effective in catalytic and medicinal applications .
Properties
Molecular Formula |
C20H15AuF6NO4PS2 |
|---|---|
Molecular Weight |
739.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |
InChI Key |
GJWZOHAPYGHXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
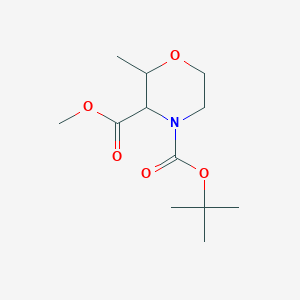
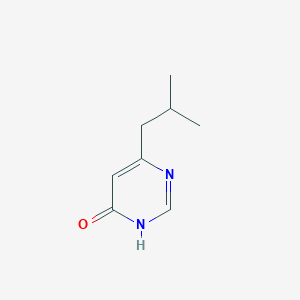

![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)


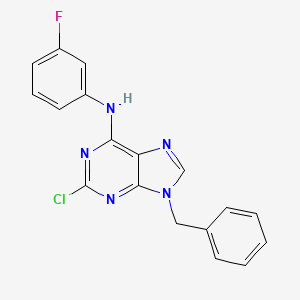

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
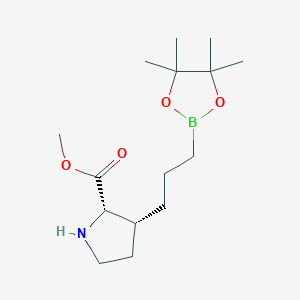
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
